2-Fluoro-4-(piperidin-4-yl)phenol
CAS No.: 1260871-71-3
Cat. No.: VC7475225
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260871-71-3 |
|---|---|
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.7 |
| IUPAC Name | 2-fluoro-4-piperidin-4-ylphenol |
| Standard InChI | InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |
| Standard InChI Key | GNIFGKPMCSEILG-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=CC(=C(C=C2)O)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-Fluoro-4-(piperidin-4-yl)phenol consists of a phenol ring substituted with a fluorine atom at the 2-position and a piperidin-4-yl group at the 4-position. The hydrochloride salt form (C₁₁H₁₅ClFNO) is more commonly available, with a molecular weight of 231.69 g/mol. Key descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-4-piperidin-4-ylphenol; hydrochloride |
| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)O)F.Cl |
| InChI Key | GNIFGKPMCSEILG-UHFFFAOYSA-N |
| PubChem CID (Hydrochloride) | 131801610 |
The free base form (C₁₁H₁₄FNO) lacks the chloride counterion and has a molecular weight of 203.24 g/mol.
Synthetic Methodologies
Case Study: Related Piperidine Derivatives
The synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-amine dihydrochloride involves reductive amination between 2-fluoroaniline and piperidin-4-one, followed by hydrochloride salt formation . Adapting this method could yield 2-Fluoro-4-(piperidin-4-yl)phenol by substituting the aniline precursor with a suitably protected hydroxyphenyl intermediate.
Challenges and Future Directions
Knowledge Gaps
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) data are absent.
-
Toxicity Profiles: Acute and chronic toxicity studies remain unconducted.
Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenol’s substituents to optimize target engagement.
-
In Vivo Efficacy Models: Testing in rodent models of depression or schizophrenia could validate hypothesized CNS activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume